(3-Cyclopentylprop-1-en-1-yl)benzene

Organic Synthesis Distillation Process Chemistry

(3-Cyclopentylprop-1-en-1-yl)benzene (CAS 91083-79-3, molecular formula C14H18, MW 186.29) is a synthetic alkenylbenzene derivative featuring a phenyl ring connected via a propenyl bridge to a cyclopentyl group. The compound is characterized by a specific (E)-configuration at the internal double bond, as confirmed by the InChIKey BJWPWKCQVCBQEW-IZZDOVSWSA-N.

Molecular Formula C14H18
Molecular Weight 186.29 g/mol
CAS No. 91083-79-3
Cat. No. B14349499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Cyclopentylprop-1-en-1-yl)benzene
CAS91083-79-3
Molecular FormulaC14H18
Molecular Weight186.29 g/mol
Structural Identifiers
SMILESC1CCC(C1)CC=CC2=CC=CC=C2
InChIInChI=1S/C14H18/c1-2-7-13(8-3-1)11-6-12-14-9-4-5-10-14/h1-3,6-8,11,14H,4-5,9-10,12H2
InChIKeyBJWPWKCQVCBQEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-Cyclopentylprop-1-en-1-yl)benzene (CAS 91083-79-3): A Procurement-Ready Alkenylbenzene Intermediate with Verifiable Spectroscopic Identity and Distinct Physicochemical Profile


(3-Cyclopentylprop-1-en-1-yl)benzene (CAS 91083-79-3, molecular formula C14H18, MW 186.29) is a synthetic alkenylbenzene derivative featuring a phenyl ring connected via a propenyl bridge to a cyclopentyl group [1]. The compound is characterized by a specific (E)-configuration at the internal double bond, as confirmed by the InChIKey BJWPWKCQVCBQEW-IZZDOVSWSA-N [1]. While structurally related to a class of naturally occurring alkenylbenzenes found in spices and essential oils, this specific cyclopentyl-substituted variant is a non-natural, custom-synthesized intermediate intended for use as a building block in organic synthesis, materials science, and as a reference standard in analytical method development [1].

Synthetic alkenylbenzene intermediate with confirmed (E)-configuration
Verifiable spectroscopic identity via SpectraBase database
Distinct high-boiling physicochemical profile vs. simpler analogs

Why (3-Cyclopentylprop-1-en-1-yl)benzene Cannot Be Casually Replaced by Common Analogs in Synthesis and Analytical Workflows


Substituting (3-Cyclopentylprop-1-en-1-yl)benzene with a simpler analog like allylbenzene, styrene, or cyclopentylbenzene introduces significant changes in molecular geometry, electronic properties, and reactivity that can derail synthetic routes and invalidate analytical methods. The combination of a rigid cyclopentyl ring and an internal double bond with a specific (E)-geometry creates a unique steric and electronic environment that is not recapitulated by analogs lacking one of these features. Such substitutions, without proper validation, can lead to altered reaction kinetics, unexpected side products, and erroneous analytical identification, ultimately compromising experimental reproducibility and procurement value [1].

Geometry and electronic mismatch

Allylbenzene lacks the cyclopentyl ring and internal (E)-double bond, altering steric and electronic properties critical to reactivity.

Fragmentation pattern divergence

Cyclopentylbenzene produces a different EI-MS base peak (m/z 104 vs. m/z 91), leading to misidentification in analytical workflows.

Volatility and thermal stability shift

Simpler styrene analogs boil at significantly lower temperatures, making them unsuitable for high-temperature protocols without re-optimization.

(3-Cyclopentylprop-1-en-1-yl)benzene (CAS 91083-79-3): Quantitative Differentiation Evidence for Informed Scientific Selection


Higher Boiling Point and Vapor Pressure than Allylbenzene: Implications for Reaction Conditions and Purification

Compared to the common analog allylbenzene (3-phenylpropene), (3-cyclopentylprop-1-en-1-yl)benzene exhibits a significantly higher boiling point due to its increased molecular weight and the presence of the cyclopentyl ring. While experimental data for the exact boiling point of (3-cyclopentylprop-1-en-1-yl)benzene is not available in public repositories, its predicted boiling point based on structurally similar compounds is approximately 281.4 °C at 760 mmHg, as seen for the positional isomer 1-cyclopentyl-4-(2-propen-1-yl)benzene . In contrast, allylbenzene has a well-documented boiling point of 156–157 °C at 760 mmHg . This difference of approximately 125 °C means that reaction protocols optimized for allylbenzene will be completely unsuitable for the target compound, necessitating higher temperature reactions, different solvent choices, and altered purification strategies (e.g., higher vacuum for distillation or alternative chromatography conditions) .

Boiling point differentiation
Cross-study comparable
~281 °C (pred.) vs. 156–157 °C
Supports high-temperature reaction compatibility
Predicted value from isomeric analog; experimental verification recommended
Organic Synthesis Distillation Process Chemistry

Mass Spectrometric Differentiation: Unique MS Fragmentation Pattern vs. Cyclopentylbenzene

The electron ionization (EI) mass spectrum of (3-cyclopentylprop-1-en-1-yl)benzene, available in the SpectraBase database, exhibits a distinct fragmentation pattern that is not shared by structurally simpler analogs like cyclopentylbenzene [1]. The presence of the propenyl linker leads to characteristic fragment ions resulting from cleavage at the benzylic position and rearrangement ions involving the double bond. For example, the base peak in the spectrum (m/z 91) corresponds to the tropylium ion (C7H7+), a hallmark of benzyl-like fragmentation, while the molecular ion (m/z 186) is present at ~45% relative abundance [1]. In contrast, cyclopentylbenzene (C11H14, MW 146) shows a base peak at m/z 104 (loss of C3H6) and a molecular ion at m/z 146 [2]. This means that in a complex mixture or in a synthetic intermediate purity check, the two compounds are easily distinguished by GC-MS, preventing misidentification or false positives [1][2].

EI-MS fingerprint
Data to verify
Base peak m/z 91 vs. m/z 104 (cyclopentylbenzene)
Enables unambiguous GC-MS identification
SpectraBase reference; confirm with in-house standard
Analytical Chemistry GC-MS Metabolomics

Steric and Conformational Rigidity: Differentiated Reactivity in Cross-Coupling and Polymerization Applications

The cyclopentyl ring in (3-cyclopentylprop-1-en-1-yl)benzene imposes significant steric bulk and conformational restriction compared to linear alkyl or cyclohexyl analogs. This is not merely a qualitative statement; it has quantifiable consequences in materials science. For instance, studies on polyhedral oligomeric silsesquioxane (POSS) macromers demonstrate that substituting the bulky cyclopentyl group for a linear isobutyl group results in a 15–20% increase in the rubbery modulus of the resulting polystyrene nanocomposites above the glass transition temperature [1]. While this specific data is from POSS-styrene systems, the underlying principle—that the cyclopentyl group's unique steric profile alters polymer chain mobility and macroscopic mechanical properties—is a class-level inference applicable to the target compound. Therefore, using (3-cyclopentylprop-1-en-1-yl)benzene as a comonomer or functional additive can be expected to yield materials with distinct thermal and mechanical signatures compared to those derived from less bulky alkenylbenzenes [1].

Steric impact on modulus
Class-level inference
~15–20% higher rubbery modulus (cyclopentyl-POSS vs. isobutyl-POSS)
Indicates cyclopentyl group may alter polymer mechanical properties
Extrapolated from POSS-styrene systems; direct validation needed
Catalysis Polymer Chemistry Materials Science

Optimal Application Scenarios for Procuring (3-Cyclopentylprop-1-en-1-yl)benzene Based on Verified Differentiation Evidence


Synthesis of Novel Monomers and Polymers Requiring Enhanced Thermal Stability or Mechanical Modulus

Procurement is indicated when the goal is to introduce a sterically demanding, conformationally restricted cyclopentyl group into a polymer backbone or as a pendant functionality. The class-level evidence from POSS-styrene systems demonstrates that cyclopentyl substitution can increase the rubbery modulus by 15–20% compared to linear alkyl substituents [1]. Using (3-cyclopentylprop-1-en-1-yl)benzene as a comonomer in radical or coordination polymerizations is expected to yield materials with differentiated thermomechanical profiles, suitable for advanced coatings, adhesives, or composite matrices where stiffness at elevated temperatures is critical [1].

Analytical Reference Standard for GC-MS Method Development and Metabolomics

Procurement is justified when developing or validating GC-MS methods for the analysis of complex mixtures containing alkenylbenzenes or cyclopentyl-containing compounds. The distinct EI mass spectrum, featuring a prominent tropylium ion (m/z 91) as the base peak and a clearly observable molecular ion at m/z 186, provides an unambiguous spectral fingerprint [1]. This prevents misidentification with similar-mass compounds like cyclopentylbenzene (MW 146, base peak m/z 104) [2]. The availability of reference spectra in commercial databases (e.g., SpectraBase) further supports its use as a reliable internal standard or calibration analyte [1].

Organic Synthesis Intermediates Requiring High-Temperature or High-Boiling Reaction Conditions

Procurement is recommended when the synthetic sequence involves steps that are incompatible with the high volatility of simpler alkenylbenzenes. With a predicted boiling point of ~281 °C, (3-cyclopentylprop-1-en-1-yl)benzene is far less volatile than allylbenzene (156–157 °C) [1][2]. This makes it a suitable intermediate for reactions conducted at elevated temperatures under atmospheric pressure without significant evaporative loss, or for processes where the removal of more volatile byproducts or solvents is required without co-evaporation of the target intermediate [1][2].

Fundamental Studies on Steric and Electronic Effects in Alkene Functionalization Reactions

Procurement is valuable for mechanistic investigations into the influence of remote steric bulk on the reactivity of alkenes. The cyclopentyl group, positioned two carbons away from the reactive double bond, offers a unique, quantifiable steric perturbation that can be compared to analogs like allylbenzene (no cyclopentyl) or cyclohexyl-substituted variants [1]. Researchers can use this compound to systematically probe how the size and rigidity of the distal alkyl group affect rates and selectivities in reactions such as epoxidation, hydroboration, or Heck coupling, thereby generating fundamental knowledge that guides the design of more efficient catalytic processes [1].

Application
Selection Property
Validation Focus
Monomer and polymer synthesis with enhanced thermomechanical profile
Sterically demanding cyclopentyl substituent for polymer backbone modification
Thermomechanical property testing (modulus, Tg) of resulting polymers
GC-MS reference standard for complex mixture analysis
Distinct EI-MS fragmentation pattern not shared by simpler analogs
Spectral database matching and retention time verification against authentic standard
High-temperature organic synthesis intermediate
High predicted boiling point reduces evaporative loss during elevated-temperature reactions
Reaction condition optimization and yield monitoring without co-evaporation of intermediate
Fundamental steric/electronic effect studies on alkene reactivity
Remote cyclopentyl group provides quantifiable steric perturbation
Kinetic and selectivity comparison with linear and cyclohexyl analogs

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